molecular formula C29H23FN2O5 B282275 methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B282275
M. Wt: 498.5 g/mol
InChI Key: KSSJLWQDPYBFRM-LCUIJRPUSA-N
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Description

Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound that features a combination of fluorophenyl, indole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate typically involves a multi-step process. One common method involves the reaction of tryptamine, aromatic aldehyde, and methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. The mixture is heated briefly and then allowed to react at room temperature for a day, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the carbonyl and hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies, including docking and in vitro assays, have been conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is unique due to its combination of fluorophenyl, indole, and pyrrolidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C29H23FN2O5

Molecular Weight

498.5 g/mol

IUPAC Name

methyl 4-[(3Z)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C29H23FN2O5/c1-37-29(36)19-8-6-17(7-9-19)25-24(26(33)18-10-12-21(30)13-11-18)27(34)28(35)32(25)15-14-20-16-31-23-5-3-2-4-22(20)23/h2-13,16,25,31,33H,14-15H2,1H3/b26-24-

InChI Key

KSSJLWQDPYBFRM-LCUIJRPUSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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